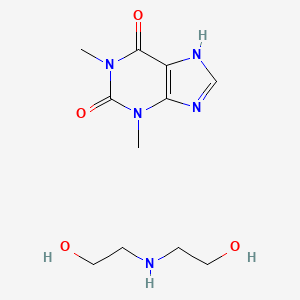
Theophylline diethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline diethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C11H19N5O4 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
1. Bronchodilation and Respiratory Conditions:
Theophylline diethanolamine retains the bronchodilatory properties of theophylline, making it effective in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in bronchial smooth muscle, which results in relaxation and dilation of the airways .
2. Anti-inflammatory Effects:
In addition to its bronchodilatory effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can reduce eosinophilic inflammation in asthma patients and may help mitigate corticosteroid resistance in severe cases of asthma and COPD . This dual action makes it a valuable adjunct therapy in managing these conditions.
3. Cardiovascular Effects:
The compound also has positive inotropic and chronotropic effects, enhancing cardiac contractility and heart rate. This can be beneficial in specific clinical scenarios where increased cardiac output is needed . However, careful monitoring is required due to potential side effects like arrhythmias at higher doses.
Case Studies
Case Study 1: Theophylline Toxicity Mimicking Septic Shock
A notable case involved a patient with chronic obstructive pulmonary disease who developed symptoms resembling septic shock due to theophylline toxicity. The patient exhibited hemodynamic instability and altered mental status, which were initially attributed to infection. However, therapeutic drug monitoring revealed elevated serum theophylline levels, leading to appropriate management strategies including continuous renal replacement therapy . This case underscores the importance of monitoring theophylline levels, particularly in patients with compromised renal function.
Case Study 2: Efficacy in Neonatal Apnea
this compound has also shown promise in treating apnea of prematurity in neonates. A study highlighted its effectiveness in reducing the frequency of apneic episodes, thereby improving respiratory stability in premature infants . This application is particularly significant given the vulnerability of this patient population.
Comparative Data Table
| Property | This compound | Theophylline |
|---|---|---|
| Primary Use | Asthma, COPD | Asthma, COPD |
| Mechanism of Action | Phosphodiesterase inhibitor | Phosphodiesterase inhibitor |
| Anti-inflammatory Effects | Yes | Yes |
| Cardiovascular Effects | Positive inotrope | Positive inotrope |
| Side Effects | Nausea, tachycardia | Nausea, tachycardia |
| Therapeutic Monitoring Required? | Yes | Yes |
Propriétés
Numéro CAS |
32156-80-2 |
|---|---|
Formule moléculaire |
C11H19N5O4 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H8N4O2.C4H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;6-3-1-5-2-4-7/h3H,1-2H3,(H,8,9);5-7H,1-4H2 |
Clé InChI |
XYBFIZMXHHNHKG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO |
Synonymes |
deriphyllin hydroxyethyltheophylline complet |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















